2-(benzyloxy)-1,5-dibromo-3-fluorobenzene
Description
Significance of Polyhalogenated Aromatic Systems in Advanced Organic Chemistry
Polyhalogenated aromatic compounds, which are benzene (B151609) rings substituted with multiple halogen atoms, are of considerable importance in advanced organic chemistry. unacademy.com The presence of various halogens on the aromatic core imparts unique electronic and steric properties, influencing the molecule's reactivity and physical characteristics. nih.gov These compounds serve as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. smolecule.comsmolecule.com The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine in many cross-coupling reactions) allows for selective, stepwise functionalization of the aromatic ring. nih.gov This selective reactivity is a powerful tool for constructing highly substituted and complex molecular frameworks. Furthermore, the incorporation of halogens can significantly modulate the biological activity and metabolic stability of drug candidates. ncert.nic.in
Overview of Benzyloxy-Substituted Arenes as Synthetic Intermediates and Functional Motifs
The benzyloxy group (–OCH₂C₆H₅) is a widely used protecting group for phenols in multi-step organic synthesis due to its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions. Beyond its role as a protecting group, the benzyloxy substituent can influence the electronic properties of the aromatic ring and participate in various chemical transformations. smolecule.comsmolecule.com Its presence can direct the regioselectivity of further substitutions on the aromatic ring and can be a key structural motif in pharmacologically active compounds and liquid crystals. The synthesis of benzyloxy-substituted arenes is typically achieved through the Williamson ether synthesis, involving the reaction of a phenoxide with a benzyl (B1604629) halide. nih.gov
Structural and Electronic Context of 2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene
The structure of this compound combines the features of both polyhalogenated benzenes and benzyloxy-substituted arenes. The benzene ring is substituted with two bromine atoms, one fluorine atom, and a benzyloxy group. This specific substitution pattern results in a complex interplay of electronic and steric effects. The halogens act as electron-withdrawing groups through induction, while the benzyloxy group can be a weak electron-donating group through resonance. The fluorine atom, being the most electronegative, exerts a strong inductive effect. The two bromine atoms provide sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. smolecule.com The benzyloxy group, in addition to its potential role as a protecting group for a phenol (B47542), sterically hinders the ortho position and influences the reactivity of the adjacent bromine atom.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | Bromobenzene (Experimental) chemicalbook.comnih.govchemicalbook.comwikipedia.orgnist.gov | 1,5-Dibromo-2-chloro-3-fluorobenzene (Experimental) |
| Molecular Formula | C₁₃H₉Br₂FO | C₆H₅Br | C₆H₃Br₂ClF |
| Molecular Weight ( g/mol ) | 376.02 | 157.01 | 309.35 |
| Appearance | Likely a solid at room temperature | Colorless liquid | Not specified |
| Boiling Point (°C) | > 200 (at 760 mmHg) | 156 | 244.7±40.0 (Predicted) |
| Melting Point (°C) | Not available | -30.7 | Not available |
| Solubility | Likely soluble in organic solvents like dichloromethane (B109758) and chloroform; poorly soluble in water | Insoluble in water; soluble in ethanol, ether, and benzene | Not specified |
Spectroscopic Data Interpretation (Inferred)
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the protons of the benzyloxy group's phenyl ring and methylene (B1212753) bridge. Signals for the two aromatic protons on the substituted benzene ring, likely showing complex splitting patterns due to coupling with each other and the fluorine atom. |
| ¹³C NMR | Resonances for the carbon atoms of both aromatic rings and the methylene bridge. The carbons attached to the halogens and the oxygen of the ether will show characteristic chemical shifts. Carbon-fluorine coupling will be observed for the carbons of the fluorinated ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms (a triplet of peaks with a ratio of approximately 1:2:1). |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and C-Br and C-F stretching vibrations. |
Research Gaps and Objectives for this compound Research
The current body of scientific literature has limited specific information on this compound. This presents several research opportunities:
Development of a reliable and high-yielding synthetic route: A documented, optimized synthesis of this compound is a primary research objective. This would likely involve the synthesis and subsequent benzylation of 2,4-dibromo-6-fluorophenol.
Thorough characterization: Detailed experimental data on its physicochemical properties, including melting point, boiling point, and solubility, are needed. Comprehensive spectroscopic analysis (NMR, IR, MS) would confirm its structure and provide a valuable reference for future studies.
Exploration of its reactivity: Systematic studies on the reactivity of the bromine atoms in cross-coupling reactions are warranted. Investigating the selective functionalization of one bromine atom over the other would be of significant interest for the synthesis of complex, unsymmetrically substituted derivatives.
Investigation of potential applications: Given its structure, this compound could be a valuable intermediate in the synthesis of novel materials with specific optical or electronic properties, or as a scaffold for new pharmaceutical agents. Research into these potential applications is a logical next step.
The exploration of such polyfunctionalized aromatic compounds is crucial for the advancement of organic synthesis, offering new pathways to complex molecules with potentially valuable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSISNIBKBBIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 1,5 Dibromo 3 Fluorobenzene
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target molecule, 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene, suggests two primary disconnections. The first is the carbon-oxygen bond of the benzyl (B1604629) ether, leading back to a dibromofluorophenol precursor and a benzyl halide. The second involves the two carbon-bromine bonds, pointing towards a fluorinated phenol (B47542) or a derivative thereof as a potential starting material.
Based on this analysis, the most strategically sound approach involves the late-stage introduction of the benzyl group. This is because the hydroxyl group of a phenolic precursor can act as a powerful ortho-, para-director in the preceding electrophilic bromination step, facilitating the desired substitution pattern. Therefore, the key precursor identified through this retrosynthesis is 2,6-dibromo-4-fluorophenol (B1294950) .
An alternative, though likely more challenging, route would involve the bromination of 2-(benzyloxy)-1-fluorobenzene. However, controlling the regioselectivity of this reaction to achieve the desired 1,5-dibromo substitution pattern would be complicated due to the directing effects of both the benzyloxy and fluoro groups.
Strategies for Orthogonal Halogenation of Fluorobenzene (B45895) Scaffolds
The cornerstone of this synthesis is the regioselective dibromination of a fluorophenol. This requires a nuanced understanding of the directing effects of the substituents on the aromatic ring.
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, yet also ortho-, para-directing group due to a combination of its inductive electron-withdrawing and resonance electron-donating effects. youtube.comlibretexts.orgcsbsju.eduorganicchemistrytutor.com When both are present on a benzene (B151609) ring, the powerful activating effect of the hydroxyl group typically dominates the regiochemical outcome of electrophilic aromatic substitution.
For the synthesis of the key intermediate, 2,6-dibromo-4-fluorophenol, the starting material would be 4-fluorophenol (B42351). The hydroxyl group directs the incoming electrophiles (bromine) to the positions ortho to it (C2 and C6). Since the para position is already occupied by the fluorine atom, bromination is directed to the two available ortho positions.
The reaction is typically carried out using elemental bromine in a suitable solvent, such as acetic acid or dichloromethane (B109758). The use of a Lewis acid catalyst is generally not necessary due to the highly activated nature of the phenol ring. To achieve dibromination, a stoichiometric excess of the brominating agent is required.
Table 1: Regioselective Bromination of 4-Fluorophenol
| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |
| 4-Fluorophenol | Br2 (2.2 equiv.), CH2Cl2, rt, 4h | 2,6-Dibromo-4-fluorophenol | ~95% | Theoretical |
This table represents a proposed reaction based on established principles of electrophilic aromatic substitution.
The position of the fluorine atom is critical for the success of this strategy. If, for instance, 3-fluorophenol (B1196323) were used as the starting material, the directing effects would lead to a different set of isomers. The hydroxyl group would direct bromination to the C2, C4, and C6 positions. The fluorine at C3 would also direct to the C2, C4, and C6 positions. This would likely result in a mixture of products, including 2,4-dibromo-3-fluorophenol (B13355888) and 2,6-dibromo-3-fluorophenol, making the isolation of a single, pure isomer challenging. Therefore, the choice of 4-fluorophenol as the starting material is crucial for achieving the desired 2,6-dibromo substitution pattern in a regioselective manner.
Etherification Approaches for Benzyloxy Group Introduction
With the key intermediate, 2,6-dibromo-4-fluorophenol, in hand, the final step is the introduction of the benzyl group via etherification. The presence of two bulky bromine atoms ortho to the hydroxyl group, as well as the electron-withdrawing nature of the halogens, can decrease the nucleophilicity of the corresponding phenoxide, making this step challenging.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of an alkoxide with a primary alkyl halide. In this case, 2,6-dibromo-4-fluorophenol would first be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking benzyl bromide or benzyl chloride in an SN2 reaction to form the desired ether.
Given the reduced nucleophilicity of the sterically hindered and electron-deficient phenoxide, forcing conditions may be necessary. This could include the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and potentially elevated temperatures to drive the reaction to completion.
Table 2: Proposed Williamson Ether Synthesis of the Target Compound
| Phenolic Substrate | Benzylating Agent | Base and Solvent | Product | Estimated Yield | Reference |
| 2,6-Dibromo-4-fluorophenol | Benzyl bromide | NaH, DMF | This compound | Moderate to Good | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
Should the Williamson ether synthesis prove to be low-yielding due to the aforementioned challenges, several alternative methods for the benzylation of phenols can be considered.
Palladium-Catalyzed Benzylation: Recent advances have shown that palladium catalysts can efficiently promote the benzylation of phenols under neutral conditions. organic-chemistry.org This method often utilizes benzyl carbonates as the benzylating agent and proceeds via a decarboxylative etherification. A key advantage is that it can be effective for both electron-rich and electron-deficient phenols, and steric hindrance around the hydroxyl group has been shown to have a minimal impact on reaction efficiency. organic-chemistry.org
Use of Benzyl Trichloroacetimidate (B1259523): Benzyl trichloroacetimidate, in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (triflic acid), is a powerful reagent for the benzylation of alcohols and phenols. This method is often successful where the Williamson ether synthesis fails, particularly with sensitive substrates. The reaction proceeds under mildly acidic conditions.
2-Benzyloxy-1-methylpyridinium Triflate: This reagent serves as an alternative to benzyl trichloroacetimidate and can install a benzyl group under neutral conditions upon heating. It is particularly useful for substrates that are sensitive to both acidic and basic conditions. The active benzylating species is generated in situ, offering a convenient protocol.
Interphase Catalysis in Benzyloxy Ether Formation
The formation of the benzyloxy ether in polyhalogenated compounds, a key step in synthesizing molecules like this compound, often occurs via the Williamson ether synthesis. This reaction involves a nucleophilic substitution between an alkoxide (or phenoxide) and an alkyl halide. wikipedia.orgmasterorganicchemistry.com When the reactants, such as a hydrophilic phenoxide and a lipophilic benzyl halide, exist in separate phases (e.g., a solid-liquid or liquid-liquid system), the reaction rate can be exceedingly slow.
Interphase catalysis, commonly known as phase-transfer catalysis (PTC), is employed to overcome this challenge. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the anionic nucleophile from the aqueous or solid phase into the organic phase where the electrophilic substrate resides. wikipedia.orgfrancis-press.com The catalyst's cation pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic solvent, thereby accelerating the reaction. wikipedia.org This technique is particularly valuable in industrial synthesis as it can improve reaction rates, allow for the use of less expensive reagents and milder conditions, and potentially increase yields to between 50-95% in laboratory settings. wikipedia.org
| Synthetic Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | Reactants are subjected to a step-by-step sequence of reactions to build the final molecule. wikipedia.org | Conceptually straightforward to plan. | Overall yield drops significantly with each successive step. wikipedia.org Longer overall process time. youtube.com |
| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined. | Higher overall yield as the number of sequential steps is minimized. uniurb.it Allows for parallel synthesis of fragments, saving time. psu.edu | Requires more complex initial planning to identify suitable fragments and coupling reactions. |
Optimization of Reaction Conditions and Process Efficiency
To maximize the yield and purity of this compound, careful optimization of the reaction conditions for the key etherification step is crucial. This involves managing solvent effects, temperature, and the choice of catalysts and additives.
Solvent Effects and Temperature Control
The choice of solvent is critical in the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred because they effectively solvate the cation of the base (e.g., Na+) while leaving the phenoxide nucleophile relatively free and highly reactive. masterorganicchemistry.comfrancis-press.com Using the parent alcohol of the alkoxide as a solvent is another common choice, though it may not always be feasible. masterorganicchemistry.com Protic solvents are generally avoided as they can solvate and deactivate the nucleophile through hydrogen bonding. francis-press.com
Temperature control is also essential. While heating is often required to drive the reaction to completion, excessively high temperatures can lead to side reactions, such as elimination reactions if secondary or tertiary halides are used, or decomposition of reactants and products. masterorganicchemistry.comresearchgate.net For the synthesis of benzyl ethers, reactions are often conducted at elevated temperatures, for instance, between 85°C and 110°C, to ensure a reasonable reaction rate. researchgate.netnih.gov
| Parameter | Effect on Williamson Ether Synthesis | Examples/Optimal Conditions |
|---|---|---|
| Solvent | Affects the solubility of reactants and the reactivity of the nucleophile. francis-press.com | Polar aprotic solvents (DMF, DMSO, THF) are generally effective. masterorganicchemistry.comfrancis-press.com Toluene (B28343) is also a suitable solvent in many applications. d-nb.info |
| Temperature | Controls the reaction rate but can also promote side reactions or degradation if too high. researchgate.net | Typically requires heating; temperatures around 90°C are common for benzyl ether synthesis. nih.gov Optimization is needed to balance rate and selectivity. researchgate.net |
Catalyst Systems and Additives (e.g., NaH, Ag2O)
The formation of the phenoxide nucleophile from the corresponding phenol (e.g., 2,6-dibromo-4-fluorophenol) requires a strong base. Sodium hydride (NaH) is a popular choice for this purpose. masterorganicchemistry.comlibretexts.org It acts as a strong, non-nucleophilic base that irreversibly deprotonates the alcohol or phenol, generating the corresponding alkoxide/phenoxide and hydrogen gas, which bubbles out of the solution. masterorganicchemistry.com
In some variations of the Williamson synthesis, additives can be used to facilitate the reaction under milder conditions. Silver oxide (Ag₂O), for example, can be used in place of a strong base. wikipedia.orglibretexts.org The silver ion coordinates with the halide leaving group on the benzylating agent, making its departure more facile and activating the substrate towards nucleophilic attack by the alcohol. This method avoids the need for a strong base and the pre-formation of the alkoxide, which can be beneficial for sensitive substrates. libretexts.org
Green Chemistry Principles in the Synthesis of Halogenated Benzyloxyarenes
Applying the principles of green chemistry to the synthesis of halogenated benzyloxyarenes like this compound is essential for developing sustainable and environmentally responsible chemical processes. beilstein-journals.org Key principles include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edugctlc.org A convergent synthesis generally offers better atom economy than a long, linear one because it minimizes the number of steps where byproducts are formed.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edunih.gov The use of phase-transfer catalysts, for instance, allows a small amount of catalyst to facilitate the reaction many times, reducing waste compared to using a large amount of a stoichiometric additive. wikipedia.org
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. gctlc.org This involves choosing solvents with lower toxicity and environmental impact, such as moving from chlorinated solvents to alternatives like toluene or, where possible, water. d-nb.infonih.gov
Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu Optimization to lower reaction temperatures or reduce reaction times directly contributes to energy savings. beilstein-journals.org
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as these steps require additional reagents and generate waste. gctlc.orgmsu.edu A well-designed synthetic pathway, like a convergent synthesis, can often circumvent the need for complex protection-deprotection sequences. uniurb.it
By considering these principles, the synthesis of halogenated benzyloxyarenes can be made more efficient, less hazardous, and more sustainable. beilstein-journals.org
Chemical Reactivity and Transformations of 2 Benzyloxy 1,5 Dibromo 3 Fluorobenzene
Reactivity of Aromatic Halogens (Bromine and Fluorine)
The presence of both bromine and fluorine atoms on the benzene (B151609) ring allows for a range of selective transformations. Generally, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-fluorine (C-F) bond, making the bromine atoms more susceptible to displacement in many reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. The feasibility of these reactions depends on the nature of the halogen, the presence of activating groups (usually electron-withdrawing), and the reaction conditions.
In polyhalogenated aromatic compounds, the displacement of bromine by nucleophiles is a common transformation. smolecule.com The reactivity of the bromine atoms in 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene is influenced by the electronic effects of the other substituents. The electron-donating benzyloxy group can deactivate the ring towards nucleophilic attack unless strong electron-withdrawing groups are also present. However, under forcing conditions or with potent nucleophiles, substitution of one or both bromine atoms can be achieved.
For instance, in related polyhalogenated systems, nucleophiles such as amines, alkoxides, and thiolates can displace bromide ions. smolecule.com The regioselectivity of such reactions would be influenced by both steric hindrance from the bulky benzyloxy group and the electronic environment of each bromine atom.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromoarenes This table presents examples from related bromoarene compounds to illustrate the potential reactivity of this compound, as direct experimental data for this specific compound is not readily available.
| Nucleophile | Bromoarene Substrate | Product | Conditions | Reference |
| Piperidine | 1,4-Dibromobenzene | 1-Bromo-4-(piperidin-1-yl)benzene | High temperature, catalyst | Fictional Example |
| Sodium Methoxide | 1,3-Dibromo-5-nitrobenzene | 1-Bromo-3-methoxy-5-nitrobenzene | Methanol, heat | Fictional Example |
The displacement of fluorine in SNAr reactions is generally more difficult than that of bromine due to the strength of the C-F bond. researchgate.net However, in polyfluorinated systems, particularly those activated by electron-withdrawing groups, fluorine can act as a leaving group. researchgate.net Research on the nucleophilic substitution of fluorine from pentafluoropyridine (B1199360) has shown that substitution can occur at positions activated by the ring nitrogen. science-revision.co.uk In the context of this compound, the fluorine atom is less likely to be displaced via SNAr compared to the bromine atoms, especially in the absence of strong activating groups positioned ortho or para to it.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations.
Due to the higher reactivity of C-Br bonds compared to C-F bonds in oxidative addition to palladium(0), cross-coupling reactions on this compound are expected to occur selectively at the bromine positions. The two bromine atoms at the C1 and C5 positions are in different steric and electronic environments, which could allow for selective mono- or di-functionalization.
Suzuki-Miyaura Coupling: This reaction couples aryl halides with organoboron reagents. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling at the bromine positions. Studies on di- and polyhalogenated arenes have demonstrated the feasibility of selective coupling. nih.govnih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions can influence the selectivity between the two bromine atoms. For example, in 2,6-dibromopyridine, the second coupling can be favored by using an excess of the boronic ester. nih.gov
Sonogashira Coupling: This reaction involves the coupling of aryl halides with terminal alkynes. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound would be expected to proceed at the C-Br bonds. nih.govbeilstein-journals.org Research on polyiodinated benzenes has shown that regioselective Sonogashira couplings can be achieved, often at the less sterically hindered position. nih.gov
Heck Coupling: The Heck reaction couples aryl halides with alkenes. This reaction is also expected to be selective for the C-Br bonds in the title compound.
Table 2: Representative Selective Cross-Coupling Reactions on Dihaloarenes This table provides examples from related dihaloarene compounds to illustrate the potential reactivity of this compound, as direct experimental data for this specific compound is not readily available.
| Coupling Reaction | Dihaloarene Substrate | Coupling Partner | Product of Monofunctionalization | Conditions | Reference |
| Suzuki-Miyaura | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | 5-Aryl-2-bromo-3-hexylthiophene | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C | nih.gov |
| Sonogashira | 1,2,3-Triiodobenzene | Phenylacetylene | 2,3-Diiodo-1-(phenylethynyl)benzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, rt | nih.gov |
| Suzuki-Miyaura | 2,6-Dichloropyridine | Heptylboronic acid pinacol (B44631) ester | 2-Chloro-6-heptylpyridine | Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu, dioxane/H₂O, 100 °C | nih.gov |
While typically unreactive in standard palladium-catalyzed cross-coupling reactions, the C-F bond can be activated under specific conditions. Strategies for engaging aryl fluorides in cross-coupling reactions often involve the use of more reactive catalysts, specialized ligands, or harsher reaction conditions. For instance, nickel-based catalytic systems have shown promise in the activation of C-F bonds. Furthermore, the presence of ortho-directing groups can facilitate C-F activation. In the case of this compound, after the more reactive bromine sites have been functionalized, subsequent coupling at the fluorine position would likely require a significant change in reaction strategy, potentially employing a different metal catalyst or ligand system designed for C-F activation.
Directed Ortho-Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgchemeurope.com The reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org The benzyloxy group, being an ether, can act as a moderate directing group. organic-chemistry.org
In the case of this compound, the benzyloxy group at the C2 position would be expected to direct metalation to the C6 position. However, the presence of a fluorine atom at the C3 position could also exert a directing effect. The fluorine atom is also known to be a moderate ortho-directing group. organic-chemistry.org The interplay between the directing effects of the benzyloxy and fluoro groups, as well as the steric hindrance from the bromine atom at the C1 position, would influence the regioselectivity of the metalation.
No published studies specifically describe the directed ortho-metalation of this compound. Research on related polyhalogenated and alkoxy-substituted benzenes would be necessary to predict the likely outcome of such a reaction.
Reactions Involving the Benzyloxy Moiety
The benzyloxy group is a common protecting group for hydroxyl functionalities in organic synthesis due to its general stability and the various methods available for its removal. organic-chemistry.org
The removal of the benzyl (B1604629) protecting group from this compound would yield 2,4-dibromo-6-fluorophenol. Several methods are commonly employed for this transformation.
Catalytic hydrogenation is a widely used method for the deprotection of benzyl ethers. organic-chemistry.orgjk-sci.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). jk-sci.com
For this compound, a potential challenge with this method is the possibility of hydrodebromination, where the bromine atoms are also removed under the hydrogenation conditions. The selectivity of the reaction would likely depend on the catalyst, solvent, and reaction conditions. jk-sci.com
Table 1: General Conditions for Catalytic Hydrogenation of Benzyl Ethers
| Reagents | Catalyst | Solvent | Conditions | Product |
|---|
Note: This table represents general conditions and has not been specifically reported for this compound.
Strong acids can also be used to cleave benzyl ethers, although this method is generally limited to substrates that can tolerate acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) or boron tribromide (BBr₃) are sometimes used. The highly substituted and electron-deficient nature of the aromatic ring in this compound might influence the feasibility and efficiency of acid-catalyzed deprotection.
Oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is another method for the deprotection of benzyl ethers. organic-chemistry.orgorganic-chemistry.org This method is often effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers. organic-chemistry.orgcolab.ws Recent studies have shown that photoirradiation can facilitate the DDQ-mediated deprotection of simple benzyl ethers. organic-chemistry.org The applicability of this method to a polyhalogenated substrate like this compound has not been documented.
Table 2: General Conditions for Oxidative Deprotection with DDQ
| Reagent | Solvent | Conditions | Product |
|---|
Note: This table represents general conditions and has not been specifically reported for this compound.
Modifications of the benzyloxy chain itself, without cleavage of the ether linkage, are less common but could potentially involve reactions such as electrophilic aromatic substitution on the benzyl ring. However, the primary focus of transformations involving the benzyloxy group is typically its removal to unmask the hydroxyl functionality. No specific research on the modification of the benzyloxy chain in this compound has been found.
Cleavage of the Benzyloxy Protecting Group
Transformations of the Fluorine Atom
The fluorine atom on the aromatic ring, while generally considered a stable substituent, can participate in specific chemical reactions, particularly those involving the formation of highly reactive intermediates or under forcing conditions.
While the direct substitution of the fluorine atom in this compound is challenging due to the strength of the C-F bond, its presence can influence the regioselectivity of reactions. One of the most significant transformations involving aryl fluorides is their potential to form benzyne (B1209423) intermediates. The generation of a benzyne from a dihalogenated benzene derivative typically proceeds via dehydrohalogenation. In the case of this compound, treatment with a strong base could potentially lead to the elimination of HBr or HF.
The formation of a benzyne intermediate opens up a plethora of possibilities for subsequent reactions, including nucleophilic attack to introduce new functionalities onto the aromatic ring. For instance, the trapping of a benzyne intermediate with a fluoride (B91410) source can lead to the formation of a difluorinated product. Research has shown that the fluorination of benzynes can be an effective method for the synthesis of fluoroaromatic compounds. jst.go.jpnih.gov The regioselectivity of the fluoride attack on the unsymmetrical benzyne would be influenced by the electronic effects of the remaining substituents. The electron-donating benzyloxy group and the electron-withdrawing bromine atom would direct the incoming nucleophile to specific positions.
The development of efficient methods for the fluorination of functionalized aromatic compounds under mild conditions has been a significant area of research. jst.go.jp Microflow technologies, for example, have been shown to significantly reduce reaction times and improve yields in benzyne fluorination reactions. jst.go.jpnih.gov
Selective fluorination strategies often focus on the introduction of fluorine atoms into organic molecules rather than the transformation of an existing one. However, in the context of this compound, selective transformations could involve reactions at other positions on the molecule that are influenced by the fluorine atom. For instance, the benzylic position of the benzyloxy group is susceptible to fluorination.
Radical fluorination techniques are a prominent approach for benzylic C-H fluorinations. beilstein-journals.org These methods often utilize reagents like Selectfluor® in combination with a catalyst or initiator to generate a benzylic radical, which is then trapped by a fluorine source. beilstein-journals.orgmpg.de The reaction proceeds via a fluorine-atom-transfer (FAT) mechanism. beilstein-journals.org The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring could influence the stability and reactivity of the benzylic radical intermediate.
It is important to note that the direct electrophilic or nucleophilic substitution of the fluorine atom on the aromatic ring would require harsh reaction conditions and is generally not a preferred synthetic route.
Redox Chemistry of Halogenated Benzyloxyarenes
The presence of multiple halogen atoms on the benzene ring, coupled with the benzyloxy group, imparts a specific redox character to this compound. Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of the atoms within the molecule. youtube.comyoutube.com
The oxidation of halogenated benzyloxyarenes can proceed through several pathways, depending on the oxidant and reaction conditions. The benzylic C-H bond of the benzyloxy group is a primary site for oxidation. This can lead to the formation of an aldehyde or a carboxylic acid, with the concomitant cleavage of the benzyl group.
The aromatic ring itself can undergo oxidation, although this typically requires strong oxidizing agents and can lead to ring-opening or the formation of quinone-like structures. The presence of electron-withdrawing halogen atoms generally makes the aromatic ring more resistant to oxidation compared to unsubstituted benzene.
In the context of redox chemistry, halogens themselves can participate in redox reactions, although this is more common for iodine. researchgate.net For bromine, oxidation to higher oxidation states is possible but requires potent oxidizing agents.
Reduction of this compound can be achieved through various methods, targeting different parts of the molecule. Catalytic hydrogenation is a common method for the reduction of aryl halides. The bromine atoms are more susceptible to hydrogenolysis than the fluorine atom. Therefore, selective debromination can be achieved by careful selection of the catalyst (e.g., Palladium on carbon) and reaction conditions. This would lead to the formation of 2-(benzyloxy)-3-fluorobenzene.
The reduction of both bromine atoms would yield 2-(benzyloxy)-1-fluorobenzene. Complete reduction, including the cleavage of the benzyloxy group (hydrogenolysis), would ultimately produce fluorobenzene (B45895).
Alternatively, metal-halogen exchange reactions using organolithium reagents or other active metals can be considered a reductive transformation of the C-Br bonds, leading to the formation of organometallic intermediates that can be trapped with various electrophiles. This provides a versatile method for the functionalization of the aromatic ring. The relative reactivity of the two bromine atoms in such a reaction would be influenced by steric and electronic factors.
The fluorine atom is generally stable under these reductive conditions. The relative reactivity of halogens in reduction reactions typically follows the order I > Br > Cl > F. youtube.com
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be constructed.
¹H NMR for Proton Environments
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyloxy group and the substituted benzene (B151609) ring, as well as the methylene (B1212753) protons of the benzyl (B1604629) group.
The five protons on the phenyl ring of the benzyloxy group will likely appear as a multiplet in the range of δ 7.3-7.5 ppm. The two methylene protons (CH₂) of the benzyloxy group are expected to produce a singlet at approximately δ 5.1 ppm. The two remaining protons on the central dibromo-fluorobenzene ring are anticipated to appear as distinct signals due to their different electronic environments. The proton at the 4-position is expected to be a doublet of doublets due to coupling with the adjacent fluorine and the meta-coupled proton. The proton at the 6-position will likely appear as a doublet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl-H (5H) | 7.50 - 7.30 | Multiplet |
| -OCH₂- | ~5.10 | Singlet |
| Aromatic-H4 | Varies | Doublet of Doublets |
| Aromatic-H6 | Varies | Doublet |
Note: Predicted data is based on theoretical calculations and analysis of similar structures. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound is predicted to show 11 distinct signals, corresponding to the 13 carbon atoms (with some overlap expected for the phenyl ring carbons).
The carbon of the methylene group is expected around δ 70-75 ppm. The carbons of the phenyl ring of the benzyloxy group will appear in the typical aromatic region of δ 127-130 ppm, with the ipso-carbon at a slightly different shift. The carbons of the substituted central ring will be significantly affected by the attached bromine, fluorine, and benzyloxy groups, with their shifts spread over a wider range. The carbon attached to the fluorine will show a large C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (if present from synthesis impurity) | Not Applicable |
| Aromatic C-O | ~155 |
| Aromatic C-F | ~160 (with large ¹JCF) |
| Aromatic C-Br (C1, C5) | ~110 - 120 |
| Aromatic CH (C4, C6) | ~115 - 130 |
| Phenyl C (ipso) | ~136 |
| Phenyl CH | ~127 - 129 |
| -OCH₂- | ~72 |
Note: Predicted data is based on theoretical calculations and analysis of similar structures. Actual experimental values may vary.
¹⁹F NMR for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single fluorine atom is present on the central aromatic ring. The ¹⁹F NMR spectrum is expected to show a single signal, likely a doublet of doublets, due to coupling with the ortho and meta protons on the ring. The chemical shift of this fluorine will be indicative of its electronic environment.
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the through-bond coupling between the aromatic protons on the central ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons attached to hydrogens.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic, CH₂) | 2950 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (ether) | 1250 - 1050 | Asymmetric Stretching |
| C-F | 1200 - 1000 | Stretching |
| C-Br | 700 - 500 | Stretching |
Note: Predicted data is based on characteristic absorption ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation. The molecular weight of this compound (C₁₃H₉Br₂FO) is 373.92 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 374. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 would be observed for the molecular ion and any bromine-containing fragments.
A major fragmentation pathway would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). Another significant fragment would be the loss of the benzyloxy group, resulting in an ion corresponding to the dibromo-fluorophenoxy cation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique utilized to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS provides unambiguous confirmation of its atomic composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.
In a typical analysis, the compound is ionized, often using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion. The exact mass of the molecular ion ([M]) or a common adduct (e.g., [M+H]⁺, [M+Na]⁺) is then measured. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) in this compound results in a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the compound's identity.
Table 1: Theoretical and Observed HRMS Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [C₁₃H₉Br₂FO+H]⁺ | 374.9080 | Data not available | Data not available |
| [C₁₃H₉Br₂FO+Na]⁺ | 396.8899 | Data not available | Data not available |
Note: The "Observed m/z" and "Mass Error (ppm)" are hypothetical values as specific experimental data for this compound is not publicly available. In practice, a small mass error (typically < 5 ppm) would confirm the elemental composition.
X-ray Crystallography for Solid-State Molecular Structure Determination
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is then used to build a model of the molecular structure. This analysis would reveal the planar geometry of the benzene ring, the spatial orientation of the bulky benzyloxy group, and the precise positions of the fluorine and two bromine substituents on the aromatic core.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Data not available |
| Volume (ų) | Data not available |
| Z (Molecules per unit cell) | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
Note: The values in this table are placeholders as no public crystallographic data for this specific compound has been found.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a compound. This method provides an empirical formula, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₃H₉Br₂FO), elemental analysis would involve the combustion of a precisely weighed sample to convert carbon to carbon dioxide, hydrogen to water, and subsequent determination of the halogen and oxygen content through various methods.
The experimentally determined percentages of carbon, hydrogen, bromine, and fluorine are then compared to the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % |
| Carbon (C) | 41.52 | Data not available |
| Hydrogen (H) | 2.41 | Data not available |
| Bromine (Br) | 42.49 | Data not available |
| Fluorine (F) | 5.05 | Data not available |
| Oxygen (O) | 8.51 | Data not available |
Note: The "Found %" column represents the experimental results which are not currently available in public literature for this compound.
Theoretical and Computational Studies of 2 Benzyloxy 1,5 Dibromo 3 Fluorobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For a molecule like 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene, DFT calculations are instrumental in predicting its fundamental properties.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of all its atoms. A key aspect of its structure is the dihedral angle formed by the benzyl (B1604629) group relative to the fluorobenzene (B45895) ring.
Conformational analysis reveals the various spatial arrangements (conformers) of the molecule and their relative energies. The rotation around the C-O-C ether linkage is of particular interest. The size of the substituents on the phenyl ring influences the rotational barrier and the preferred conformation. Due to the presence of the ortho-bromo substituent, significant steric hindrance is expected, which would likely result in a non-planar (twisted) lowest-energy conformation. This twisting minimizes the steric clash between the hydrogen atoms of the benzyl group and the bromine atom on the substituted benzene (B151609) ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact compound are not readily available in published literature.
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-Br Bond Lengths | ~1.90 Å |
| C-O (Aromatic) Bond Length | ~1.37 Å |
| C-O (Aliphatic) Bond Length | ~1.43 Å |
| C-O-C Bond Angle | ~118° |
| C-C-O-C Dihedral Angle | Highly twisted from planar |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted ring, while the LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing halogen atoms. The presence of both electron-donating (benzyloxy) and electron-withdrawing (fluorine, bromine) groups complicates the electronic landscape.
Natural Bond Orbital (NBO) Analysis for Delocalization and Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical intuition. NBO analysis can quantify the delocalization of electron density, such as hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals.
For this compound, NBO analysis would be used to investigate:
The interaction between the oxygen lone pairs and the antibonding orbitals of the aromatic ring (n → σ* and n → π* interactions).
The extent of π-conjugation across the benzene ring.
The nature of the carbon-halogen bonds.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus. For this molecule, calculations would help assign the signals of the aromatic protons and carbons, which are in a complex, crowded region of the spectrum due to the varied substitution pattern.
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. The predicted IR spectrum would show characteristic peaks for C-H, C=C (aromatic), C-O, C-F, and C-Br stretching and bending vibrations. Comparing the computed spectrum with an experimental one can help confirm the compound's identity and structure.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and flexibility of this compound in different environments (e.g., in a solvent). nih.govresearchgate.net
An MD simulation would reveal the accessible rotational states around the ether linkage and how the benzyloxy group moves relative to the substituted benzene ring. This is crucial for understanding how the molecule might interact with other molecules, such as in a solution or at a biological interface.
Reactivity Prediction through Computational Methods
Computational methods can also be used to predict a molecule's reactivity. By mapping the electrostatic potential (ESP) onto the electron density surface, one can identify the electron-rich and electron-poor regions of the molecule. For this compound:
Nucleophilic sites: The oxygen atom of the benzyloxy group would be an electron-rich, nucleophilic site.
Electrophilic sites: The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogens. However, the benzyloxy group is an ortho-, para-director. The interplay of these competing effects would determine the most likely sites for electrophilic attack. The single unsubstituted carbon atom on the ring would be a primary site of interest for such reactions.
Computational models can also be used to study reaction mechanisms and transition states, providing a deeper understanding of the molecule's chemical behavior in potential synthetic transformations.
Frontier Molecular Orbital Theory for Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity and reaction pathways of molecules. wikipedia.orgnumberanalytics.comyoutube.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which act as the primary electron donor and acceptor, respectively, during a chemical reaction. numberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals are critical for understanding interactions with other reagents. acs.org For aromatic ethers, the lone pair electrons on the oxygen atom and the π-system of the benzene ring significantly influence the HOMO and LUMO. libretexts.org
However, no specific FMO analysis, including calculations of HOMO-LUMO energies or their spatial plots for this compound, is available in published literature. Without this data, a detailed discussion of its predicted reaction pathways based on FMO theory cannot be constructed.
Transition State Calculations for Reaction Mechanisms
Transition state calculations are computationally intensive methods used to map the energy landscape of a chemical reaction, identifying the highest energy point (the transition state) between reactants and products. This information is crucial for determining reaction rates and elucidating mechanisms. For ethers, a common reaction is acidic cleavage, which can proceed through SN1 or SN2 mechanisms depending on the structure. openstax.org The presence of a benzylic group can stabilize a carbocation, potentially favoring an SN1 pathway. openstax.org
A computational study on this compound would involve calculating the energy barriers for potential reactions, such as the cleavage of the ether linkage. youtube.com However, no such transition state calculations or mechanistic studies for this specific compound have been reported.
Non-Linear Optical (NLO) Properties and Optoelectronic Behavior
Non-linear optical (NLO) materials have applications in advanced technologies like photonics and data processing due to their ability to alter the properties of light. mdpi.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO properties. mdpi.com The benzyloxy group and the halogen substituents on the benzene ring of the target compound could influence its intramolecular charge transfer and, consequently, its NLO response. scirp.org
The evaluation of a compound's NLO properties typically involves theoretical calculations of its hyperpolarizability. Despite the interest in developing new NLO materials, there are no published studies or data tables detailing the NLO properties or optoelectronic behavior of this compound. rsc.org
Applications in Chemical Synthesis and Materials Science
2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene as a Versatile Building Block
The strategic placement of two bromine atoms and a fluorine atom on the benzene (B151609) ring, combined with the presence of a benzyloxy group, makes this compound a highly valuable and versatile building block in organic synthesis. The differential reactivity of the halogen atoms allows for selective transformations, enabling the stepwise introduction of various functional groups.
Precursor for Complex Polycyclic Scaffolds
While direct examples of the synthesis of complex polycyclic scaffolds from this compound are not extensively documented in publicly available literature, the structure of the molecule lends itself to such applications. The two bromine atoms can participate in intramolecular or intermolecular cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds, leading to the construction of fused ring systems. The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be used in cyclization reactions to form oxygen-containing heterocycles. The fluorine atom can also influence the regioselectivity of these reactions and the properties of the final polycyclic compound.
Intermediate in the Synthesis of Functionalized Aromatics
The bromine atoms in this compound are excellent leaving groups in various cross-coupling reactions, making the compound a valuable intermediate for the synthesis of highly substituted and functionalized aromatic compounds. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling with arylboronic acids or the Heck-Mizoroki reaction with alkenes can be employed to introduce new aryl or vinyl substituents at the positions of the bromine atoms. The benzyloxy group can be retained to modulate solubility and other physical properties or cleaved at a later stage to provide a handle for further functionalization.
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | Styrenyl |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | Arylamine |
Development of Novel Materials via Derivatization
The unique electronic and structural features of this compound make it an attractive starting material for the development of novel organic materials with tailored properties.
Polymers and Liquid Crystals incorporating Benzyloxy-Halogenated Units.mdpi.comresearchgate.net
The incorporation of benzyloxy-halogenated aromatic units into polymers and liquid crystals can significantly influence their properties. mdpi.comresearchgate.net The benzyloxy group can impart flexibility and solubility, while the halogen atoms can enhance thermal stability and introduce specific intermolecular interactions, such as halogen bonding. mdpi.comresearchgate.net Research on other benzyloxy-containing molecules has shown that the benzyloxy group can promote the formation of specific mesophases in liquid crystals. mdpi.comresearchgate.net For example, studies on Schiff base liquid crystals have demonstrated that terminal benzyloxy groups can lead to the formation of smectic A (SmA) phases. mdpi.comresearchgate.net While direct synthesis from this compound is not reported, its derivatization through polymerization of di-functionalized monomers (e.g., after conversion of the bromo groups to other reactive functionalities) could lead to polymers with interesting optical and electronic properties.
Conductive Organic Compounds
The development of conductive organic materials often relies on the creation of extended π-conjugated systems. While there is no direct evidence of this compound being used for this purpose, its structure provides a pathway to such materials. Through sequential cross-coupling reactions at the two bromine positions, it is possible to build up larger conjugated systems. The fluorine and benzyloxy groups would act as substituents that can tune the electronic properties (e.g., HOMO/LUMO levels) and the solid-state packing of the resulting materials, which are crucial factors for charge transport.
Role in the Synthesis of Specific Compound Classes (e.g., Nitrogen Heterocycles, Pyrazoles)
The reactivity of the halogen atoms in this compound makes it a potential precursor for various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.
The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry. While direct examples using this compound are scarce, related halogenated aromatic compounds are widely used. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be employed to introduce nitrogen-containing substituents, which could then undergo intramolecular cyclization to form heterocycles.
Similarly, the synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or a related synthon with a hydrazine (B178648) derivative. While a direct route from this compound to pyrazoles is not immediately apparent without significant functional group manipulation, the bromo-substituents could be converted to groups that can participate in pyrazole-forming reactions. For example, a Sonogashira coupling to introduce an alkyne, followed by cycloaddition with a diazo compound, could potentially lead to a pyrazole (B372694) ring. A study on the synthesis of indole-pyrazole hybrids utilized a Heck coupling reaction between bromo-indoles and ethenyl-pyrazoles, demonstrating the utility of halogenated precursors in constructing such linked heterocyclic systems. imtm.cz
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Arylboronic acid |
| Alkene |
| Terminal alkyne |
| Amine |
| Organostannane |
| Phenol |
| Schiff base |
| Indole |
| Pyrazole |
| 1,3-Dicarbonyl compound |
| Hydrazine |
Functionalization for Bioactive Molecules as Synthetic Intermediates
The structure of this compound suggests its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of two bromine atoms and one fluorine atom on the benzene ring allows for regioselective functionalization through various cross-coupling reactions. The benzyloxy group, in addition to acting as a protecting group for a phenol, can direct ortho-lithiation to introduce additional substituents.
Role in Drug Discovery Programs as a Synthetic Synthon
In drug discovery, small molecule synthons that provide a scaffold for diversification are highly valuable. Halogenated aromatic compounds are prevalent in many pharmaceuticals. The dibromo and fluoro substituents on this compound offer multiple reaction handles. For instance, one bromine atom could be selectively replaced via a Suzuki or Stille coupling, while the other remains available for subsequent transformations. This allows for the systematic exploration of the chemical space around the central phenyl ring, a common strategy in lead optimization.
Modulation of Molecular Interactions through Halogen and Benzyloxy Functionalities
The halogens (bromine and fluorine) and the benzyloxy group are key features that can influence a molecule's interaction with biological targets.
Halogen Bonding: The bromine atoms are capable of forming halogen bonds, which are non-covalent interactions where the halogen acts as an electrophilic species. These interactions are increasingly recognized for their importance in ligand-protein binding and can contribute to the affinity and selectivity of a drug candidate.
Fluorine Interactions: The fluorine atom, with its high electronegativity, can alter the electronic properties of the aromatic ring and participate in hydrogen bonds or other dipole-dipole interactions. Its presence can also block metabolic pathways, thereby improving the pharmacokinetic profile of a potential drug.
Advanced Topics and Future Research Directions
Stereoselective Synthesis and Chiral Modifications
The synthesis of specific stereoisomers is crucial in fields like pharmacology and materials science. While 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene itself is not chiral, the introduction of chiral elements or the selective synthesis of derivatives with specific spatial arrangements of atoms opens up new avenues for research.
Introducing Chirality:
Chirality could be introduced to derivatives of this compound through several hypothetical routes:
Modification of the Benzyloxy Group: The benzylic position is a prime target for introducing a chiral center. For instance, asymmetric synthesis could yield derivatives with a stereocenter on the carbon adjacent to the ether oxygen.
Atropisomerism: If the bromine atoms are replaced with bulky groups, rotation around the aryl-aryl bond in biphenyl (B1667301) derivatives could be restricted, leading to stable atropisomers. This would require a synthetic route where the dibromo functionality is used for cross-coupling reactions.
Currently, there is a lack of specific literature on the stereoselective synthesis of this particular compound. However, established methods in asymmetric catalysis could be adapted for its derivatives.
Flow Chemistry Approaches for Enhanced Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. acs.orgeuropa.euyoutube.com For a molecule like this compound, which involves potentially hazardous halogenating agents and exothermic reactions, flow chemistry presents a compelling alternative to traditional batch synthesis. europa.eu
The synthesis of this compound likely involves Williamson ether synthesis, a reaction that can be adapted to flow conditions. francis-press.com In a flow setup, reagents would be pumped into a mixing junction and then through a heated reactor coil. youtube.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. europa.eu The enhanced heat transfer in flow reactors minimizes the risk of thermal runaways, a significant concern in exothermic reactions like nitrations or certain halogenations. europa.eu
Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Ether Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited, potential for hotspots | Excellent, rapid heat dissipation |
| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volume |
| Scalability | Often requires re-optimization | Linear scalability by extending run time |
| Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Product Purity | May require extensive purification | Often higher purity, reducing downstream workup |
The application of flow chemistry has been demonstrated for the synthesis of various C-glycosides and other complex molecules, highlighting its versatility. nih.gov Furthermore, automated flow chemistry systems can accelerate the synthesis of compound libraries for screening purposes. nih.gov
Electrochemical Synthesis and Functionalization Strategies
Electrochemistry offers a green and efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions, often avoiding harsh reagents. acs.org The electrochemical synthesis of aryl ethers and the functionalization of halogenated aromatics are areas of active research. acs.orgresearchgate.net
For this compound, electrochemical methods could be envisioned for several transformations:
Electrochemical Arylation: Anodic oxidation can be used to form aryl ethers. acs.org
Reductive Cyclization: Electro-reductive radical cyclization of aryl halides can be used to form heterocyclic and carbocyclic structures. researchgate.net
Bromo-functionalization: The electrochemical generation of bromine from bromide sources can be used for the bromination of organic molecules in a controlled manner. cardiff.ac.ukrsc.org This could be relevant for the synthesis of the starting materials.
Electrochemical methods can be combined with flow chemistry to create highly efficient and automated synthesis platforms. researchgate.net
Catalyst Development for Specific Transformations of this compound
The bromine and fluorine atoms on the benzene (B151609) ring of this compound are handles for a variety of catalytic cross-coupling reactions. Developing selective catalysts is key to controlling which halogen participates in a given reaction.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C and C-heteroatom bond formation. nih.govmdpi.com The differential reactivity of C-Br and C-F bonds can be exploited for selective functionalization. The C-Br bonds are significantly more reactive in typical palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
C-F Bond Activation: While more challenging, the activation of C-F bonds is an area of growing interest. mdpi.combohrium.com Specialized nickel or palladium catalysts with specific ligands can promote the transformation of C-F bonds. bohrium.com
C-H Activation: Directed C-H functionalization is a powerful strategy for introducing new functional groups without pre-functionalized starting materials. rsc.org The benzyloxy group could potentially direct a catalyst to functionalize the adjacent C-H bonds.
Table 2: Potential Catalytic Transformations
| Reaction Type | Reactive Site | Catalyst System (Example) | Potential Product |
| Suzuki Coupling | C-Br | Pd(PPh₃)₄ | Biphenyl derivatives |
| Buchwald-Hartwig | C-Br | Pd₂(dba)₃ / Ligand | Aryl amines or ethers |
| Heck Reaction | C-Br | Pd(OAc)₂ / Ligand | Stilbene derivatives |
| C-F Activation | C-F | Ni or Pd with specialized ligands | Further functionalized aromatics |
Computational Design of Derivatives with Tuned Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and designing new derivatives with desired characteristics. researchgate.netnih.gov For this compound, computational studies could be employed to:
Predict Reactivity: Calculate the electrostatic potential and bond dissociation energies to predict the most likely sites for electrophilic or nucleophilic attack and the relative reactivity of the C-Br and C-F bonds.
Design for Material Properties: By modeling derivatives with different substituents, it's possible to tune properties like the electronic bandgap, which is relevant for organic electronics. acs.org The introduction of electron-withdrawing or -donating groups can significantly alter these properties.
Study Non-covalent Interactions: Halogen bonding is a significant non-covalent interaction that can influence the solid-state packing and material properties. nih.govacs.org Computational studies can predict the strength and geometry of these interactions. nih.gov
Sustainable Synthesis of Halogenated Aromatic Compounds
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netshaalaa.com For a polyhalogenated compound like this compound, sustainable synthesis strategies are particularly important.
Key areas for improving sustainability include:
Use of Renewable Feedstocks: Exploring routes that start from biomass-derived platform chemicals. ucl.ac.uk
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. rsc.org
Energy Efficiency: Utilizing methods like microwave synthesis or catalysis to reduce energy consumption.
Circular Economy: Developing methods for the recycling and upcycling of polymers and other materials derived from such compounds. rsc.org
The development of sustainable synthetic routes is a critical challenge for the chemical industry and a major focus of current research. ucl.ac.ukrsc.org
Q & A
Q. What are the optimal synthetic routes for preparing 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:
Benzylation : Introduce the benzyloxy group via nucleophilic aromatic substitution (NAS) using benzyl bromide and a base (e.g., Cs₂CO₃) in DMF at 80–100°C .
Halogenation : Bromination at positions 1 and 5 can be achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (0–25°C) to avoid over-bromination. Fluorination at position 3 may require Balz-Schiemann or halogen-exchange reactions .
Key Considerations :
- Use TLC or GC-MS to monitor intermediate purity .
- Optimize stoichiometry (e.g., excess Br₂ for di-substitution) and reaction time to minimize side products.
Q. How can researchers ensure purity during isolation of this compound?
Methodological Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) is effective for removing unreacted benzyl bromide and brominated byproducts .
- Crystallization : Use mixed solvents (e.g., dichloromethane/hexane) to enhance crystal formation.
- Validation : Confirm purity via ¹⁹F NMR (to detect fluorinated impurities) and HPLC (retention time comparison) .
Advanced Research Questions
Q. How do electronic effects of substituents (benzyloxy, Br, F) influence regioselectivity in di-substituted benzene derivatives?
Methodological Answer:
- Benzyloxy Group : Acts as an electron-donating group (EDG) via resonance, directing electrophilic bromination to meta and para positions. However, steric hindrance from the benzyl group may favor para-substitution .
- Fluorine : An electron-withdrawing group (EWG) via inductive effects, further directing bromination to meta positions relative to itself .
Experimental Design : - Compare bromination outcomes in analogs lacking the benzyloxy group (e.g., 1,5-dibromo-3-fluorobenzene) to isolate electronic vs. steric effects.
- Use computational modeling (DFT) to map electrostatic potential surfaces .
Q. What analytical techniques are critical for resolving structural ambiguities in multi-halogenated aromatics?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR: Identify coupling patterns (e.g., ortho-fluorine splitting in ³J coupling).
- ¹³C NMR: Assign carbons via DEPT-135 to distinguish CH₃/CH₂/CH groups.
- ¹⁹F NMR: Detect fluorine environments (δ ~ -110 ppm for aromatic F) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns differentiate isomers.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. How can researchers mitigate decomposition risks during storage of halogenated benzyloxy compounds?
Methodological Answer:
- Storage Conditions :
- Use amber vials under inert gas (Ar/N₂) at -20°C to prevent photodegradation and hydrolysis .
- Avoid moisture by storing with molecular sieves.
- Stability Testing :
- Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation .
Data Contradictions and Resolution
Q. Conflicting reports on bromination efficiency in fluorinated aromatics: How to reconcile discrepancies?
Resolution Strategy :
- Variable Control : Ensure consistent reaction parameters (temperature, catalyst purity, solvent grade) across replicates.
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., debenzylation or ring-opening) .
- Literature Cross-Validation : Compare results with structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
